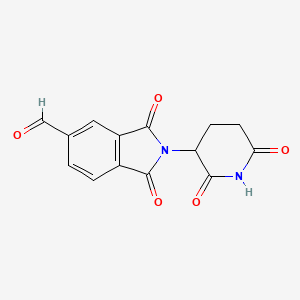

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbaldehyde” is a compound that has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It is a useful compound mainly for the synthesis of organic compounds .

Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .

Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and MS .

Chemical Reactions Analysis

In the synthesis process, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione was refluxed with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in N2 atmosphere .

科学研究应用

Use in Protein Degradation Technology (PROTAC)

This compound is used as a raw material in the development of small-molecule inhibitors that degrade target proteins through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to normal tissues of the human body .

Development of Thalidomide-based PROTACs

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Building Block for Protein Degrader Library

It is amenable for linker attachment via reductive amination, and serves as a basic building block for making a protein degrader library .

Synthesis of Pomalidomide Derivatives

Based on this compound as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .

Inhibition of Indoleamine Pyrrole-2,3-dioxygenase-1 (IDO1) Activities

Some of the compounds synthesized from this compound are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Ligand for E3 Ligase in PROTAC Production

The molecular structure of this compound is usually used as the ligand for E3 ligase in PROTAC production .

作用机制

Target of Action

The primary target of the compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .

Mode of Action

The compound acts as a modulator of Cereblon (CRBN) activity . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . PROTACs are small molecules that recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway . This pathway plays a role in various cellular functions, i.e., the concentrations of regulatory proteins are adjusted through degradation into small peptides to maintain health and productivity of the cells .

Result of Action

The result of the compound’s action is the degradation of the target protein .

属性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5-6,10H,3-4H2,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZUEXCABRZFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)

![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)